2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide

Catalog No.
S548515
CAS No.
1243243-89-1
M.F
C25H21N3O
M. Wt
379.45
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3...

CAS Number

1243243-89-1

Product Name

2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide

IUPAC Name

2-[4-(2-methylpyridin-4-yl)phenyl]-N-(4-pyridin-3-ylphenyl)acetamide

Molecular Formula

C25H21N3O

Molecular Weight

379.45

InChI

InChI=1S/C25H21N3O/c1-18-15-22(12-14-27-18)20-6-4-19(5-7-20)16-25(29)28-24-10-8-21(9-11-24)23-3-2-13-26-17-23/h2-15,17H,16H2,1H3,(H,28,29)

InChI Key

KHZOJCQBHJUJFY-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C4=CN=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

WntC59; Wnt-C 59; Wnt-C59

Description

The exact mass of the compound 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide is 379.16846 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Brief Description: 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide is an organic molecule containing a central amide group linked to two aromatic groups, each containing a pyridine ring. One pyridine ring has a methyl group attached ([1]).
  • Origin: Scientific literature suggests this compound is commercially available from vendors like Key Organics but no information exists regarding its natural origin or specific synthesis for a particular research purpose [].
  • Significance: Currently, there is limited information regarding the specific research applications of this particular molecule. However, compounds containing pyridine rings and amides are often explored for their potential biological activities due to their ability to interact with various biomolecules.

Molecular Structure Analysis

  • Key Features: The molecule consists of three main parts:
    • A central amide (C=O-NH-) group
    • Two aromatic groups, each containing a pyridine ring (six-membered ring with a nitrogen atom)
    • One pyridine ring has a methyl group attached (CH3)
  • Notable Aspects: The presence of two pyridine rings and an amide group suggests potential hydrogen bonding capabilities, which can influence the molecule's interactions with other molecules.

Chemical Reactions Analysis

  • Hydrolysis: Amides can react with water to break the amide bond. The specific reaction conditions and rate depend on the structure of the amide.

Here's what we know:

  • Chemical Structure

    Wnt-C59 belongs to a class of organic compounds called amides. Its structure incorporates two aromatic rings (phenyl) linked by an amide bond, with additional pyridyl groups attached to each phenyl ring. Pyridines are nitrogen-containing aromatic heterocycles commonly found in bioactive molecules.

  • Potential for Wnt Signaling Modulation

    The presence of pyridyl groups suggests a possible interaction with the Wnt signaling pathway. Wnt signaling is a crucial cellular signaling cascade involved in embryonic development, tissue regeneration, and stem cell regulation . However, this is purely speculative and requires further investigation.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.2

Exact Mass

379.16846

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

4-(2-Methyl-4-pyridinyl)-N-[4-(3-pyridinyl)phenyl]benzeneacetamide

Dates

Modify: 2023-08-15
1: Wang B, Zou Q, Sun M, Chen J, Wang T, Bai Y, Chen Z, Chen B, Zhou M. Reversion of trichostatin A resistance via inhibition of the Wnt signaling pathway in human pancreatic cancer cells. Oncol Rep. 2014 Nov;32(5):2015-22. doi: 10.3892/or.2014.3476. Epub 2014 Sep 10. PubMed PMID: 25224651.
2: Bengoa-Vergniory N, Gorroño-Etxebarria I, González-Salazar I, Kypta RM. A switch from canonical to noncanonical wnt signaling mediates early differentiation of human neural stem cells. Stem Cells. 2014 Dec;32(12):3196-208. doi: 10.1002/stem.1807. PubMed PMID: 25100239.
3: Proffitt KD, Madan B, Ke Z, Pendharkar V, Ding L, Lee MA, Hannoush RN, Virshup DM. Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven mammary cancer. Cancer Res. 2013 Jan 15;73(2):502-7. doi: 10.1158/0008-5472.CAN-12-2258. Epub 2012 Nov 27. PubMed PMID: 23188502.

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